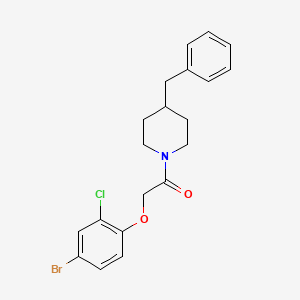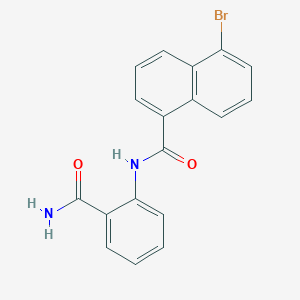![molecular formula C22H19N3O3 B3511902 ethyl 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3511902.png)
ethyl 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with ethyl, methoxyphenyl, and phenyl groups. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in various fields of research.
Preparation Methods
The synthesis of ethyl 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate can yield the desired pyrazolo[1,5-a]pyrimidine derivative. The reaction mixture is usually heated and then cooled to room temperature, followed by filtration and purification to obtain the final product .
Chemical Reactions Analysis
Ethyl 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, indicating its anti-inflammatory properties. Additionally, it can reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, suggesting its neuroprotective effects .
Comparison with Similar Compounds
Ethyl 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: This compound has a similar structure but with a methyl group instead of a phenyl group, which may result in different pharmacological properties.
Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate: This derivative has a tetrazolo ring and different substituents, which can affect its biological activity.
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-3-28-22(26)18-14-23-20-13-19(15-9-11-17(27-2)12-10-15)24-25(20)21(18)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYFXVQMDHVQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=C(C=C3)OC)N=C1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-chlorophenyl)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3511828.png)
![2,2-diphenyl-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B3511842.png)
![3-(NAPHTHALENE-1-CARBONYL)-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA](/img/structure/B3511845.png)
![3-(2-furyl)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3511855.png)
![1-{[(2-bromobenzyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B3511865.png)
![2-{[N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-isopropylbenzamide](/img/structure/B3511870.png)

![1-(2-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B3511880.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide](/img/structure/B3511892.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B3511894.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3511899.png)
![methyl 2-{[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B3511905.png)
![1-amino-N-phenylbenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxamide](/img/structure/B3511912.png)
